![molecular formula C16H11NO B116712 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE CAS No. 5724-55-0](/img/structure/B116712.png)
4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE: is an organic compound with the molecular formula C16H11NO . It is a derivative of benzonitrile, characterized by the presence of a phenyl group and a propenyl group with a keto functionality. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE can be synthesized through the reaction of benzonitrile with benzaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, primary amines, and hydroxylamine.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Amines and hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It also finds applications in the manufacture of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-
- Benzonitrile, 4-(3-oxo-3-phenyl-1-propen-1-yl)-
- Benzonitrile, 4-(3-oxo-3-phenyl-propenyl)-
Uniqueness: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5724-55-0 |
|---|---|
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-11H/b11-10+ |
InChI-Schlüssel |
CAHMJFODGBXCBM-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



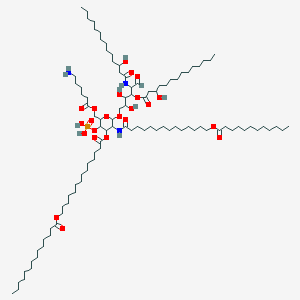
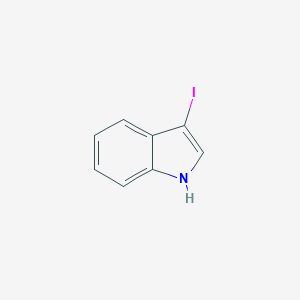

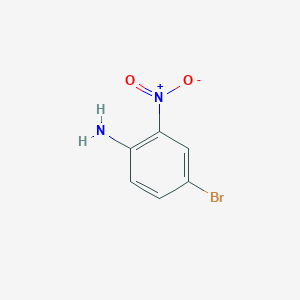

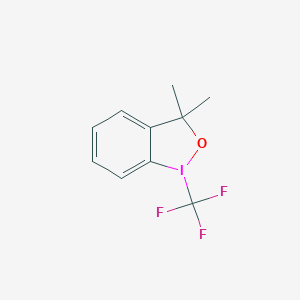

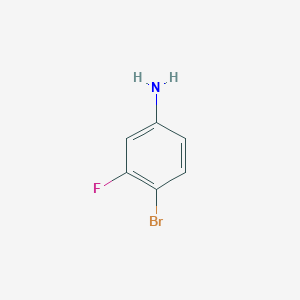
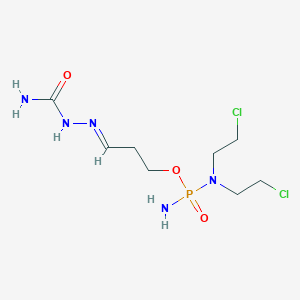

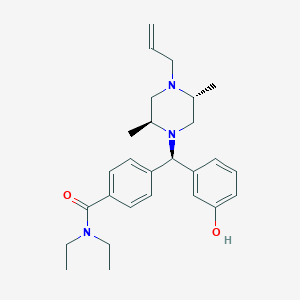
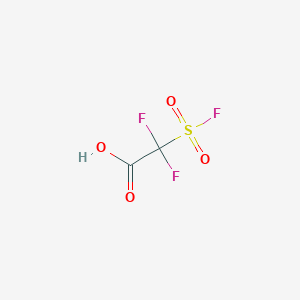
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B116671.png)
